molecular formula C11H17NO B3131365 1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR CAS No. 35247-78-0

1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR

Cat. No.: B3131365
CAS No.: 35247-78-0
M. Wt: 179.26 g/mol
InChI Key: FDDGURVZELXKTB-UHFFFAOYSA-N
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Description

Historical Context and Research Trajectory of Substituted Phenethylamine Derivatives

Substituted phenethylamines have long served as a cornerstone in medicinal chemistry due to their structural versatility and diverse pharmacological profiles. The core phenethylamine scaffold—a phenyl ring connected to an ethylamine sidechain—provides a modular framework for chemical modifications that influence receptor affinity, metabolic stability, and bioavailability.

Evolution of Ethoxy-Methylphenyl Structural Motifs in Medicinal Chemistry

The introduction of ethoxy and methyl substituents to the phenyl ring of phenethylamines emerged as a strategic innovation in the mid-20th century. Ethoxy groups (-OCH₂CH₃) were initially explored for their ability to modulate lipophilicity and electron distribution, thereby altering interactions with neurotransmitter receptors. Concurrently, methyl substituents (-CH₃) at the 5-position of the phenyl ring were found to enhance steric hindrance, potentially reducing off-target binding.

Early synthetic efforts focused on optimizing these motifs for central nervous system (CNS) applications. For instance, the 1950s saw the development of 2,5-dimethoxy-4-methylphenethylamine (2C-D), a psychedelic compound whose ethoxy-methylphenyl analogs demonstrated unique serotonergic activity. These studies revealed that ethoxy and methyl groups at specific positions could fine-tune affinity for 5-HT₂A and 5-HT₂C receptors, critical targets for neuropsychiatric therapeutics.

Structural and Functional Comparisons of Ethoxy-Methylphenyl Derivatives
Compound Name Substituents (Phenyl Ring) Primary Receptor Targets Key Applications
2C-D 2,5-dimethoxy-4-methyl 5-HT₂A, 5-HT₂C Psychopharmacology research
1-(2-Ethoxy-5-methylphenyl)ethanamine 2-ethoxy-5-methyl Under investigation Medicinal chemistry prototypes

The synthesis of 1-(2-ethoxy-5-methylphenyl)ethanamine builds upon these historical precedents. Its ethylamine sidechain retains the flexibility necessary for interacting with monoamine transporters, while the 2-ethoxy and 5-methyl groups may confer selective binding properties. Recent computational studies suggest that the ethoxy group’s electron-donating effects could stabilize interactions with hydrophobic receptor pockets, a hypothesis supported by molecular docking simulations.

AldrichCPR’s Role in Contemporary Academic Compound Libraries

AldrichCPR, a specialized division of Sigma-Aldrich, curates high-purity chemical compounds for early-stage academic and industrial research. The inclusion of 1-(2-ethoxy-5-methylphenyl)ethanamine in its portfolio underscores the compound’s utility as a building block for drug discovery.

Key Features of AldrichCPR’s 1-(2-Ethoxy-5-methylphenyl)ethanamine
Property Detail
Empirical Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Purity Provided as solid; analytical data not standardized
Primary Use Medicinal chemistry research, receptor ligand development

Academic researchers leverage AldrichCPR’s compound libraries to explore structure-activity relationships (SAR) without the logistical challenges of custom synthesis. For example, the 2-ethoxy-5-methyl motif in 1-(2-ethoxy-5-methylphenyl)ethanamine has been incorporated into studies probing adrenergic and dopaminergic receptor subtypes. Its structural similarity to endogenous trace amines, such as phenethylamine and tyramine, further positions it as a candidate for investigating neuromodulatory pathways.

Recent initiatives have utilized this compound in fragment-based drug design (FBDD), where its compact structure serves as a starting point for developing larger, more complex molecules. A 2025 review by Garrido et al. highlighted constrained phenethylamine derivatives as promising leads for neurodegenerative disease therapeutics, with AldrichCPR’s library playing a pivotal role in supplying foundational compounds.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGURVZELXKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Ethoxy-5-methylphenyl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxy-5-methylphenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include neurotransmitter pathways, where the compound can act as an agonist or antagonist .

Comparison with Similar Compounds

Structural Analogs: Substituted Phenethylamines

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features/Applications Reference
1-(2-Ethoxy-5-methylphenyl)ethanamine 2-OCH₂CH₃, 5-CH₃ ~179.24* Research intermediate; AldrichCPR
1-(2-Methoxyphenyl)ethanamine 2-OCH₃ 151.21 Chiral building block
1-(3-Methylphenyl)ethanamine 3-CH₃ 135.21 Precursor for agrochemicals
1-(3-Fluorophenyl)ethanamine 3-F 139.16 Fluorinated analog; CNS research
5-(Ethylsulfonyl)-2-methoxyaniline 2-OCH₃, 5-SO₂CH₂CH₃ 215.28 VEGFR2 fragment; discontinued

*Estimated based on structural formula.

Key Observations:

  • Substituent Effects: Ethoxy vs. Positional Isomerism: The 5-methyl group in the target compound contrasts with 3-methyl or 3-fluoro substituents in analogs, altering steric and electronic properties . Functional Group Diversity: The sulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline () introduces polar characteristics, making it distinct from ethanamine derivatives .
  • Applications :
    • Substituted phenethylamines are frequently used as intermediates in pharmaceuticals. For example, 1-(3-Fluorophenyl)ethanamine is linked to central nervous system (CNS) drug discovery due to fluorine’s metabolic stability .
    • 5-(Ethylsulfonyl)-2-methoxyaniline () was historically used as a fragment for vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors, highlighting the pharmacological relevance of similar substitution patterns .

Heterocyclic Analogs: Benzimidazole and Isoxazole Derivatives

Compound Name Core Structure Molecular Weight (g/mol) Key Features/Applications Reference
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine Benzimidazole 234.13 (dihydrochloride) Antiparasitic/anticancer research
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate Isoxazole 374.24 Kinase inhibitor scaffold

Key Observations:

  • Heterocyclic analogs (e.g., benzimidazoles, isoxazoles) exhibit divergent bioactivity compared to simple phenethylamines, often targeting enzymes or receptors with higher specificity .
  • The target compound’s ethanamine group may serve as a flexible linker in hybrid molecules combining phenyl and heterocyclic motifs.

Biological Activity

1-(2-Ethoxy-5-methylphenyl)ethanamine, also known as N-(2-Ethoxy-5-methylphenyl)ethylamine (NEMPA), is an organic compound classified as an arylalkylamine. This compound has garnered attention in pharmacological research due to its interactions with various neurotransmitter systems and potential therapeutic applications. This article explores the biological activity of NEMPA, focusing on its pharmacodynamics, safety profile, and potential applications in medicine.

Chemical Structure

NEMPA features an ethoxy group attached to a substituted phenyl ring via an ethyl linker. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₇NO
  • Molecular Weight : 179.26 g/mol
  • InChI Key : FDDGURVZELXKTB-UHFFFAOYSA-N

Pharmacological Properties

NEMPA exhibits significant interaction with several neurotransmitter systems in the central nervous system (CNS). Key findings include:

  • Dopamine and Norepinephrine Release : NEMPA promotes the release of dopamine and norepinephrine in both in vitro and in vivo studies, indicating its potential as a stimulant.
  • Locomotor Activity : Research demonstrates that NEMPA stimulates locomotor activity and stereotypy in rodent models, suggesting its psychoactive properties.
  • Receptor Interactions : The compound interacts with adrenergic and histaminergic receptors, which may contribute to its diverse pharmacological effects.

Analgesic and Anti-inflammatory Effects

NEMPA has shown promise in animal models for its analgesic and anti-inflammatory properties. Studies indicate that it may alleviate pain and reduce inflammation, making it a candidate for further investigation in pain management therapies.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety of NEMPA. Key findings include:

  • Acute and Chronic Toxicity : Studies on various animal models (mice, rats, rabbits, dogs) reveal that NEMPA has low toxicity levels. No significant adverse effects were observed at doses up to 200 mg/kg body weight.
  • Mutagenicity and Carcinogenicity : Preliminary studies indicate no mutagenic or carcinogenic potential; however, comprehensive long-term studies are necessary to establish safety conclusively.

The mechanism through which NEMPA exerts its effects involves modulation of neurotransmitter release and receptor activation. Ongoing research aims to elucidate the detailed pathways involved, particularly concerning its interaction with dopamine D2 receptors and norepinephrine transporters.

Drug Discovery

NEMPA serves as a pharmacological tool in neuropharmacology research. Its ability to influence neurotransmitter systems makes it valuable for studying conditions such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Future Directions

Research is focusing on developing analogs of NEMPA with improved potency and selectivity towards specific targets. Additionally, exploring its metabolic pathways may lead to identifying bioactive metabolites that could enhance therapeutic efficacy or reduce toxicity.

Q & A

Q. How do structural modifications (e.g., substituent changes on the aryl ring) affect biological activity, based on SAR studies of similar amines?

  • Methodological Answer : Conduct comparative binding assays (e.g., receptor affinity measurements) and molecular docking simulations. Evidence from fluorophenyl-ethanamine analogs shows that electron-withdrawing groups (e.g., -F) enhance target engagement, suggesting tunability via substituent engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR
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1-(2-Ethoxy-5-methylphenyl)ethanamine, AldrichCPR

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